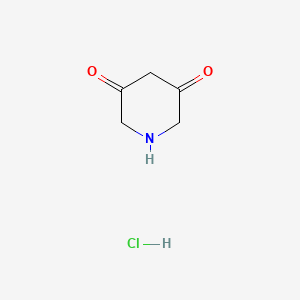

Piperidine-3,5-dione hydrochloride

Vue d'ensemble

Description

Piperidine-3,5-dione hydrochloride is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and five carbon atoms. This compound is a derivative of piperidine, which is widely recognized for its significance in the pharmaceutical industry. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-3,5-dione hydrochloride typically involves multiple steps. One common method includes the following steps:

Protection of L-Glutamine: In an alkaline medium, L-Glutamine is protected to form N-tertiary butoxycarbonyl-L-Glutamine.

Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine undergoes cyclization to form N-tertiary butoxycarbonyl-3-amino-2,6-piperidinedione.

Deprotection and Hydrochloride Formation: The cyclized product is then deprotected in an acidic medium, resulting in the formation of 3-amino-2,6-piperidinedione hydrochloride.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective reagents and conditions that ensure high yield and purity of the final product. The reaction conditions are carefully controlled to avoid the need for high-pressure hydrogenation, making the process more economical and scalable .

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The dione ring undergoes nucleophilic attack at the carbonyl groups. For example:

-

Piperidinolysis : In aqueous methanol, piperidine reacts with the dione via nucleophilic attack at C-3 or C-5, forming ring-opened intermediates (e.g., 1-(2’-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives) . This follows a two-step mechanism involving tetrahedral intermediate formation and water-catalyzed expulsion.

| Substituent (Position) | kₙ (L·mol⁻¹·s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 5-Cl | 1.2 × 10⁻² | 68.2 | -42.1 |

| 5-Br | 1.5 × 10⁻² | 72.4 | -38.7 |

| 7-Cl | 2.1 × 10⁻² | 65.8 | -45.3 |

Electron-withdrawing groups (e.g., Cl, Br) accelerate reactions by stabilizing transition states.

Functionalization and Derivatization

The amine and ketone groups enable further modifications:

-

Amide Formation : Reacts with acyl chlorides or anhydrides to form N-acyl derivatives.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dione to piperidine-3,5-diol derivatives .

-

Alkylation : The amine undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media.

Example Reduction Conditions :

-

Catalyst : Pd/C (5% w/w)

-

Solvent : Ethanol, 25°C

-

Pressure : 1 atm H₂

-

Yield : 85–92%

Stability and Degradation

Piperidine-3,5-dione hydrochloride is stable under anhydrous, acidic conditions but degrades in alkaline media via hydrolysis. Accelerated stability studies show:

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| pH 3.0, 25°C (1 week) | <2% | None detected |

| pH 7.4, 40°C (1 week) | 12% | Hydrolyzed dione |

Mechanistic Insights

Density functional theory (DFT) studies suggest that cyclization proceeds via a six-membered transition state, with DMAP acting as a Brønsted base to deprotonate the intermediate . The rate-determining step is Boc-group cleavage during deprotection.

Applications De Recherche Scientifique

Therapeutic Applications

1. Treatment of Skin Diseases

Recent studies have indicated that piperidine derivatives, including piperidine-3,5-dione hydrochloride, exhibit promising effects in treating various skin conditions. A notable application is in the formulation of topical treatments for psoriasis and other dermatological disorders. Clinical trials have shown that formulations containing this compound can lead to significant improvement in symptoms among patients with psoriasis, demonstrating an efficacy rate of approximately 87% after eight weeks of treatment .

2. Neurodegenerative Disorders

Piperidine compounds are being investigated for their role as adenosine A2A receptor antagonists, which are potential therapeutic targets for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease. This compound may contribute to the development of new drugs aimed at modulating these receptors, thereby offering a novel approach to managing these conditions .

3. Synthesis of Bioactive Compounds

The versatility of piperidine derivatives in organic synthesis allows for the creation of a variety of bioactive compounds. For example, this compound can serve as a precursor for synthesizing more complex molecules used in pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development .

Efficacy in Psoriasis Treatment

In a clinical study involving 30 patients suffering from psoriasis, participants applied a cream formulation containing this compound twice daily over eight weeks. The results indicated substantial improvement in skin lesions, with a marked reduction in scaling and inflammation observed in both severe and moderate cases .

Development of A2A Receptor Antagonists

Research has focused on synthesizing piperazine and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives that act as selective A2A receptor inverse agonists. These compounds demonstrate high binding affinity and potency, suggesting that piperidine derivatives like this compound could be integral in developing treatments for Parkinson's and Alzheimer's diseases .

Comparative Analysis of Piperidine Derivatives

Mécanisme D'action

The mechanism of action of Piperidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to DNA via intercalation, affecting the transcription and replication processes.

Pathways Involved: It influences various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction

Comparaison Avec Des Composés Similaires

Piperidine-3,5-dione hydrochloride can be compared with other similar compounds, such as:

Pyridine: A six-membered ring with one nitrogen atom, commonly used in pharmaceuticals and agrochemicals.

Piperidine: The parent compound, widely used in the synthesis of various drugs.

Dihydropyridine: Known for its use in calcium channel blockers for treating hypertension.

Uniqueness: this compound is unique due to its specific structural features and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance .

Activité Biologique

Piperidine-3,5-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is a cyclic compound characterized by a piperidine ring with two carbonyl groups at the 3 and 5 positions. Its molecular formula is and it has a molecular weight of approximately 145.57 g/mol. The presence of the carbonyl groups enhances its reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, affecting metabolic pathways critical for cell survival and proliferation.

- Receptor Modulation : It may modulate receptor activities, influencing signal transduction pathways that regulate cellular responses.

These interactions can lead to various pharmacological effects, including anti-inflammatory, anticancer, and antiviral activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through mechanisms such as:

- Inhibition of DNA Synthesis : The compound obstructs enzymes involved in nucleotide synthesis, which is crucial for DNA replication.

- Antiangiogenic Properties : It reduces tumor necrosis factor-alpha expression, hindering angiogenesis (the formation of new blood vessels necessary for tumor growth) .

Antiviral Properties

Piperidine derivatives have demonstrated antiviral activity against various viruses. Studies have reported that certain piperidine compounds exhibit moderate protection against viruses such as HIV-1 and HSV-1 . The mechanism often involves interference with viral replication processes.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it may reduce inflammation in various models .

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : In vitro assays revealed that this compound significantly inhibited the growth of prostate cancer cells with an IC50 value indicating effective cytotoxicity .

- Antiviral Screening : A series of derivatives were synthesized and tested against HIV-1; some showed promising antiviral activity with reduced cytotoxicity in host cells .

- Anti-inflammatory Models : In animal models of inflammation, Piperidine derivatives exhibited a dose-dependent reduction in inflammatory markers .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

| Compound | Anticancer Activity | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Piperidine-3,5-dione | High | Moderate | Significant |

| Piperidine-2,6-dione | Moderate | Low | Moderate |

| 3-(Aminomethyl)piperidine | High | Moderate | High |

Propriétés

IUPAC Name |

piperidine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c7-4-1-5(8)3-6-2-4;/h6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJNSMBNILHDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CNCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505213 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74647-23-7 | |

| Record name | Piperidine-3,5-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.